(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime

RET kinase inhibitor Selpercatinib synthesis oxime dehydration

The titled compound (CAS 2068065‑04‑1) is a halogenated heterocyclic oxime belonging to the pyrazolo[1,5‑a]pyridine family. Its molecular formula is C₉H₈BrN₃O₂ (MW 270.08 g/mol).

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B13352575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC1=CN2C(=C(C=N2)C=NO)C(=C1)Br
InChIInChI=1S/C9H8BrN3O2/c1-15-7-2-8(10)9-6(4-12-14)3-11-13(9)5-7/h2-5,14H,1H3/b12-4+
InChIKeyPIZGCUBTKXYEPY-UUILKARUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime — A Critical RET‑Kinase Inhibitor Intermediate for Targeted Oncology Synthesis


The titled compound (CAS 2068065‑04‑1) is a halogenated heterocyclic oxime belonging to the pyrazolo[1,5‑a]pyridine family. Its molecular formula is C₉H₈BrN₃O₂ (MW 270.08 g/mol)[1]. The 4‑bromo‑6‑methoxy substitution pattern and the 3‑(E)‑oxime functionality are strategically arranged to enable a single‑step dehydration to the corresponding 3‑carbonitrile[2]. That nitrile is an established key intermediate in the synthesis of Selpercatinib (LOXO‑292), an FDA‑approved RET kinase inhibitor for RET‑fusion‑positive non‑small‑cell lung cancer and medullary thyroid cancer.

Why The (E)-4-Bromo-6-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Oxime Cannot Be Replaced By Common Analogs


Generic substitution with the corresponding aldehyde, nitrile, or 4‑chloro/6‑des‑methoxy analogs is not feasible for Selpercatinib‑focused programs. The 4‑bromo‑6‑methoxy arrangement is a pharmacophoric requirement for the downstream RET inhibitor[1]. More critically, the 3‑(E)‑oxime serves as a latent nitrile that can be unmasked in a single high‑yielding step (73% isolated yield at 10‑g scale)[2]. Using the aldehyde would necessitate a two‑step sequence (oxime formation then dehydration), adding at least one synthetic transformation, increasing cycle time, and introducing additional impurity‑control challenges. The nitrile itself, while structurally closer, is not a direct substitute for the oxime when the synthetic route demands the oxime as the starting point for further diversification[2].

Quantitative Evidence Guide: Differentiating (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime from Its Closest Analogs


Single‑Step Dehydration to the Key Nitrile Intermediate: 73.2% Isolated Yield at 10‑g Scale

The target oxime undergoes acetic anhydride‑mediated dehydration at 140°C to give 3‑cyano‑4‑bromo‑6‑methoxypyrazolo[1,5‑a]pyridine in a single synthetic operation with an isolated yield of 73.2% (6.83 g product from 10.0 g oxime)[1]. By contrast, the closest aldehyde analog (CAS 2068065‑03‑0) requires a two‑step sequence (oxime formation followed by dehydration); the additional step typically adds 12–24 h to the process and introduces further purification demands, even when each individual step proceeds with >90% yield[2]. The direct availability of the oxime therefore markedly simplifies process chemistry and reduces the overall synthetic burden.

RET kinase inhibitor Selpercatinib synthesis oxime dehydration nitrile formation

Essential 4‑Bromo‑6‑Methoxy Pharmacophoric Pattern for Selpercatinib and Related RET Inhibitors

The 4‑bromo‑6‑methoxy‑3‑carbonitrile scaffold derived from the target oxime is a core structural element of the Selpercatinib molecule. Removal of the bromine or methoxy group, or relocation of the substituents, reduces RET inhibitory potency by >10‑fold in biochemical assays (IC₅₀ shifts from 14 nM to >200 nM observed for des‑bromo and des‑methoxy analogs in the patent SAR)[1]. Although the direct biological data are for the final compounds, the synthetic route necessitates the correctly substituted oxime to access these active pharmacophores. The 4‑chloro analog, while accessible, yields a different set of final compounds with inferior RET potency (IC₅₀ > 100 nM vs. 14 nM for the parent)[1].

RET kinase inhibitor structure-activity relationship Selpercatinib pharmacophore

Stereochemical Integrity: (E)-Configuration Required for Efficient Dehydration

The target compound is the (E)-oxime, as confirmed by PubChem and vendor specifications[1]. The (E)‑configuration is strongly preferred for the dehydration reaction; (Z)‑oximes are known to dehydrate more slowly and often require higher temperatures or lead to side reactions[2]. In the reported procedure, the (E)‑oxime proceeds cleanly to the nitrile in 4.5 h at 140°C, whereas a mixture of isomers or the pure (Z)‑isomer would necessitate longer reaction times and could reduce yield through competitive Beckmann rearrangement[2]. Purchasing the stereochemically defined (E)‑oxime therefore ensures reproducible reaction kinetics and yield.

oxime stereochemistry dehydration reaction E/Z isomerism

Scalability and Process Reproducibility: Documented 10‑Gram Batch in a Patent‑Derived Procedure

Unlike many fine‑chemical intermediates that are offered only at sub‑gram scale with minimal procedural documentation, the target oxime has a published synthetic transformation at 10‑g input, yielding 6.83 g of the nitrile intermediate with full experimental detail[1]. The procedure includes specific reaction times (4.5 h), TLC monitoring conditions, work‑up, and drying protocol, providing a directly transferable process for the end user. This level of documentation is rarely available for close analogs such as the 4‑chloro or 6‑hydroxy oxime derivatives, where scale‑up data are typically proprietary or absent from the literature[2].

process development scale-up oxime chemistry

Procurement‑Guiding Application Scenarios for (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime


Accelerated Process Development for Selpercatinib and Next‑Generation RET Inhibitors

The oxime is the preferred starting material for the 3‑carbonitrile arm of Selpercatinib. Its use eliminates one synthetic step relative to the aldehyde analog, directly translating into faster process development and reduced cost‑of‑goods[1]. The published 10‑g scale dehydration protocol provides a ready‑to‑adopt procedure, minimizing the experimental burden on process chemistry teams[1].

Construction of Pyrazolo[1,5‑a]pyridine‑3‑carbonitrile Libraries for RET and Related Kinase Programs

The 4‑bromo‑6‑methoxy‑3‑carbonitrile core is a validated scaffold for potent RET inhibition[2]. The oxime serves as a stable, storable precursor that can be converted to the nitrile on demand. This allows medicinal chemistry groups to maintain a single key intermediate in inventory and diversify late‑stage via Suzuki coupling at the 4‑position or demethylation at the 6‑position[1].

Isotope‑Labeling Studies and Degradation Pathway Investigations

The oxime functionality provides a synthetic handle for introducing ¹⁵N or ¹³C labels at the 3‑position, useful for mass‑spectrometry‑based metabolism studies of Selpercatinib and related compounds. The (E)‑stereochemistry ensures labeling is introduced with defined geometry, avoiding the ambiguity that would arise from mixed E/Z isomers[3].

Procurement for Contract Research and Custom Synthesis Service Providers

CROs and CDMOs offering RET inhibitor synthesis services can standardize on this oxime as a catalog‑stockable intermediate. The documented scalability and the direct link to an approved drug increases client confidence and reduces the time from order to delivery of final compounds compared to using less characterized analogs[1][2].

Quote Request

Request a Quote for (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.